molecular formula C17H16N6O2 B2475347 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 1904184-02-6

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2475347
CAS RN: 1904184-02-6
M. Wt: 336.355
InChI Key: ILJRJNSQYAPDLO-UHFFFAOYSA-N
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Description

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Compounds

Research involving the design and synthesis of novel triazole-based compounds, such as the one by Paul et al. (2019), highlights the potential of these structures in biomedical applications. The study focused on the synthesis of novel triazole-coumarin and triazole-quinoline compounds, exploring their interactions with proteins like bovine serum albumin and human serum albumin through photophysical studies. Such research underscores the utility of triazole derivatives in probing biological interactions and designing potential therapeutic agents (Paul et al., 2019).

Antimicrobial and Antioxidant Activities

Investigations into the antimicrobial and antioxidant properties of triazole derivatives, as demonstrated by Saundane and Manjunatha (2016), provide a basis for the potential applications of N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide in these areas. Their work on synthesizing novel compounds and assessing their activities suggests a framework for evaluating similar triazole-based molecules for these properties (Saundane & Manjunatha, 2016).

Applications in Drug Discovery

The role of triazole derivatives in drug discovery, particularly as inhibitors of enzymes like soluble epoxide hydrolase, is evident in the work by Thalji et al. (2013). Their study on the identification of triazine-piperidine-carboxamide inhibitors highlights the versatility of triazole frameworks in developing novel therapeutic agents. This research indicates the potential of triazole derivatives, including those similar to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, in medicinal chemistry (Thalji et al., 2013).

properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-16-9-11-8-12(6-7-14(11)20-21-16)19-17(25)15-10-18-23(22-15)13-4-2-1-3-5-13/h1-5,9-10,12H,6-8H2,(H,19,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRJNSQYAPDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-phenyltriazole-4-carboxamide

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